molecular formula C15H18N2OS2 B269986 N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B269986
M. Wt: 306.5 g/mol
InChI Key: BGJAXKDHJDPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, commonly known as DTZ, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DTZ has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

DTZ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the inflammatory response, and histone deacetylases, which are involved in the regulation of gene expression. DTZ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DTZ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects in vitro. In vivo studies have shown that DTZ can reduce inflammation and tumor growth in animal models. DTZ has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DTZ has several advantages for use in lab experiments, including its high purity, low toxicity, and good solubility in organic solvents. However, DTZ is sensitive to light and air, and must be stored and handled carefully to maintain its stability.

Future Directions

There are several future directions for the study of DTZ. In medicinal chemistry, further studies are needed to optimize the structure of DTZ for its potential as a therapeutic agent. In biochemistry, DTZ can be used as a tool to study the structure and function of proteins, and as a fluorescent probe for imaging cells. In materials science, DTZ can be further studied for its potential as a luminescent material for light-emitting devices. Additionally, further studies are needed to understand the mechanism of action of DTZ and its potential side effects in vivo.
Conclusion:
In conclusion, N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, or DTZ, is a thiazole derivative that has shown promise for its potential applications in various fields. DTZ has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. DTZ has several advantages for use in lab experiments, and there are several future directions for its study.

Synthesis Methods

DTZ has been synthesized through various methods, including the reaction of 2-chloro-N,N-diethylacetamide with 4-phenyl-1,3-thiazol-2-amine in the presence of a base, and the reaction of 2-bromo-N,N-diethylacetamide with 4-phenyl-1,3-thiazol-2-amine in the presence of a palladium catalyst. These methods have been optimized to yield high purity DTZ in good yields.

Scientific Research Applications

DTZ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DTZ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In biochemistry, DTZ has been used as a tool to study the structure and function of proteins, and as a fluorescent probe for imaging cells. In materials science, DTZ has been studied for its potential as a luminescent material for light-emitting devices.

properties

Product Name

N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H18N2OS2/c1-3-17(4-2)14(18)11-20-15-16-13(10-19-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3

InChI Key

BGJAXKDHJDPKKK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NC(=CS1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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